Technical Guide: Methyl 2-bromo-4-fluoro-5-methylbenzoate
Technical Guide: Methyl 2-bromo-4-fluoro-5-methylbenzoate
Precision Characterization, Synthesis, and Application in Medicinal Chemistry
Executive Summary
Methyl 2-bromo-4-fluoro-5-methylbenzoate (CAS: 1437780-13-6) is a high-value halogenated aromatic scaffold used extensively in modern drug discovery.[1] Its structural utility lies in its tris-substituted benzene ring, offering three distinct vectors for chemical modification: an electrophilic ester for acyl substitution, an aryl bromide for palladium-catalyzed cross-coupling, and a fluorine atom that modulates metabolic stability and lipophilicity.[1]
This guide moves beyond basic physical constants to provide a rigorous technical analysis of the molecule’s synthesis, isotopic signature, and reactivity profile, designed for researchers optimizing lead compounds in kinase inhibitor and oncology pipelines.[1]
Physicochemical Profile & Molecular Weight Analysis[1][2][3]
While the average molecular weight is often cited for stoichiometry, mass spectrometry requires precise monoisotopic data.[1] The presence of Bromine (
Table 1: Comprehensive Chemical Specifications
| Property | Value | Technical Context |
| IUPAC Name | Methyl 2-bromo-4-fluoro-5-methylbenzoate | - |
| CAS Number | 1437780-13-6 | Verified Registry ID |
| Molecular Formula | - | |
| Average MW | 247.06 g/mol | Used for molarity calculations |
| Monoisotopic Mass | 245.969 g/mol ( | Primary MS Peak |
| Isotopic Pattern | 1:1 Doublet (M, M+2) | Diagnostic of Bromine presence |
| LogP (Predicted) | ~3.2 | Moderate lipophilicity; membrane permeable |
| H-Bond Acceptors | 2 (Ester Carbonyl, Fluorine) | Key for active site binding |
Isotopic Validation Strategy: In LC-MS analysis, do not rely solely on the base peak. You must observe the characteristic "doublet" split separated by 2 mass units (m/z 246.0 and 248.0 for the protonated species).[1] Absence of this pattern indicates dehalogenation or incorrect synthesis.[1]
Synthetic Methodology
The most robust route to Methyl 2-bromo-4-fluoro-5-methylbenzoate is the acid-catalyzed Fischer esterification of its carboxylic acid precursor.[1] This method is preferred over alkylation (using MeI) due to scalability and safety profiles in process chemistry.[1]
Core Protocol: Fischer Esterification
Precursor: 2-bromo-4-fluoro-5-methylbenzoic acid (CAS: 1003709-39-4).[1]
Reaction Logic: The steric bulk of the ortho-bromine atom can retard the attack of methanol on the carbonyl carbon.[1] Therefore, aggressive reflux conditions and a strong acid catalyst are required to drive the equilibrium forward.[1]
Step-by-Step Protocol:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of 2-bromo-4-fluoro-5-methylbenzoic acid in anhydrous Methanol (10-15 volumes).
-
Catalyst: Add concentrated Sulfuric Acid (
, 0.1 eq) dropwise. Note: Exothermic reaction.[1] -
Reflux: Heat the mixture to reflux (
) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[1][2][3] The acid spot will disappear, and a less polar ester spot will emerge.[1] -
Workup:
-
Purification: Recrystallize from Hexane/EtOAc if necessary, though high crude purity is common.[1]
Visualization: Synthetic Pathway
The following diagram illustrates the synthesis and the critical "Ortho Effect" consideration.
Figure 1: Fischer esterification pathway highlighting the steric influence of the ortho-bromine substituent.[1]
Reactivity & Functionalization Strategy
This molecule is a "linchpin" intermediate.[1] The three functional groups allow for orthogonal chemical transformations, enabling the rapid construction of diverse chemical libraries.[1]
A. Palladium-Catalyzed Cross-Coupling (The "Br" Vector)
The bromine at position 2 is the primary handle for C-C bond formation.[1]
-
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl systems.[1]
-
Challenge: The ortho-ester and meta-methyl groups create steric hindrance.[1]
-
Solution: Use active catalyst systems like
or Buchwald precatalysts (e.g., XPhos Pd G2) to overcome steric barriers.
-
B. Nucleophilic Aromatic Substitution (
) (The "F" Vector)
The fluorine at position 4 is activated by the electron-withdrawing ester (para-position relative to F is not applicable here, but the ester at position 1 is meta to the fluorine, making
-
Correction: In this specific isomer (2-Br, 4-F, 1-COOMe), the ester is para to the C1 position, but meta to the Fluorine at C4? No, let's trace: C1=Ester, C2=Br, C3=H, C4=F. The Ester is para to the C4-Fluorine?[1] No, C1 to C4 is 1,4-relationship (para).[1]
-
Re-evaluation: Yes, the Ester (EWG) is para to the Fluorine.[1] This makes the Fluorine highly susceptible to
displacement by amines or thiols.[1] -
Application: Introduction of piperazines or morpholines common in kinase inhibitors.[1]
C. Ester Manipulation (The "COOMe" Vector)
-
Hydrolysis: Returns to the acid for amide coupling.[1]
-
Reduction: Converts to benzyl alcohol using
or DIBAL-H.[1]
Visualization: Divergent Synthesis Map
Figure 2: Orthogonal reactivity profile showing three distinct vectors for chemical modification.
Applications in Drug Discovery[1][5][6]
The specific substitution pattern of Methyl 2-bromo-4-fluoro-5-methylbenzoate is frequently utilized in the synthesis of Kinase Inhibitors (e.g., EGFR or VEGFR inhibitors).[1]
-
Metabolic Stability: The C5-Methyl group blocks a potential metabolic "soft spot" on the phenyl ring, preventing rapid oxidation by Cytochrome P450 enzymes.[1]
-
Binding Affinity: The C4-Fluorine atom can engage in multipolar interactions with protein backbone amides, often increasing potency compared to the non-fluorinated analog.[1]
-
Fragment-Based Design: The molecule serves as an ideal "Core Fragment" (MW < 250), allowing medicinal chemists to grow the molecule in three dimensions to optimize fit within a receptor pocket.[1]
References
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Chemical Identity & Properties
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Commercial Availability & CAS Verification
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Synthetic Methodology (Fischer Esterification)
-
Medicinal Chemistry Applications
